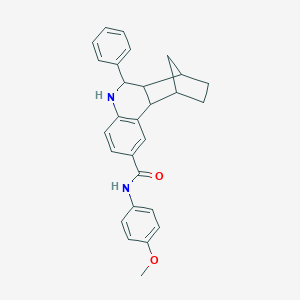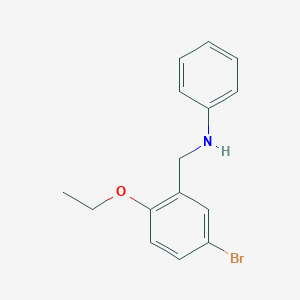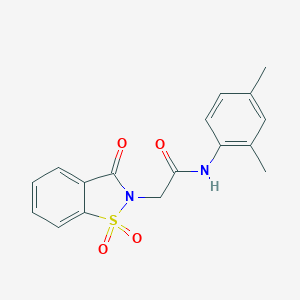![molecular formula C21H20Cl2N2O5S2 B425545 2,3-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide](/img/structure/B425545.png)
2,3-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, dimethylanilino, sulfonyl, and methoxybenzenesulfonamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Adds a nitro group to the benzene ring.
Reduction: Converts the nitro group to an amine.
Bromination: Introduces bromine atoms to the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Specific conditions such as temperature, pressure, and catalysts are adjusted to maximize production.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2,3-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide: Characterized by its unique combination of functional groups.
This compound: Similar structure but with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20Cl2N2O5S2 |
|---|---|
Molecular Weight |
515.4g/mol |
IUPAC Name |
2,3-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C21H20Cl2N2O5S2/c1-13-4-9-17(14(2)12-13)25-31(26,27)16-7-5-15(6-8-16)24-32(28,29)19-11-10-18(30-3)20(22)21(19)23/h4-12,24-25H,1-3H3 |
InChI Key |
BOJDSCHXTIQMCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B425464.png)

![N-(2-chlorobenzyl)-2-[4-chloro(methylsulfonyl)anilino]acetamide](/img/structure/B425466.png)
![N-[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzyl]-2,4-dimethylaniline](/img/structure/B425468.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(3-chloro-4-methylphenyl)amine](/img/structure/B425470.png)
![N-{3,5-dibromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-(2,3-dimethylphenyl)amine](/img/structure/B425472.png)
![{3,5-Dichloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B425473.png)
![2,3-dichloro-N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide](/img/structure/B425474.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide](/img/structure/B425478.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B425479.png)

![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-(4-ethoxyphenyl)amine](/img/structure/B425484.png)
![N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-4-methylaniline](/img/structure/B425485.png)
